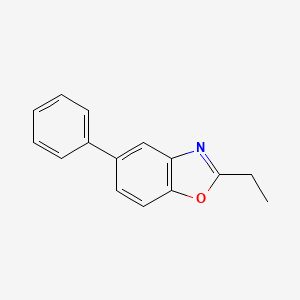

2-Ethyl-5-phenyl-1,3-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

402745-81-7 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-ethyl-5-phenyl-1,3-benzoxazole |

InChI |

InChI=1S/C15H13NO/c1-2-15-16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

InChI Key |

AEADBBUECVLTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 5 Phenyl 1,3 Benzoxazole and Its Derivatives

Precursor-Based Synthetic Approaches

The traditional and most common methods for synthesizing the benzoxazole (B165842) core rely on the condensation and subsequent cyclization of appropriately substituted precursors. These methods are foundational and widely utilized for their reliability and versatility.

Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives

A cornerstone of benzoxazole synthesis is the reaction between o-aminophenols and carboxylic acids or their derivatives. ajchem-a.comijpbs.comnih.gov This approach directly introduces the C2-substituent of the final benzoxazole. The condensation of an o-aminophenol with a carboxylic acid, such as propionic acid to yield a 2-ethyl substituted benzoxazole, typically requires high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA) to facilitate the dehydration and ring closure. researchgate.net

Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be employed, often under milder conditions. The reaction of an o-aminophenol with an acyl chloride, for instance, proceeds readily to form an intermediate o-hydroxyanilide, which can then be cyclized to the benzoxazole. nih.gov Similarly, the use of orthoesters provides an efficient route to 2-substituted benzoxazoles. researchgate.netorganic-chemistry.org The versatility of this method allows for the synthesis of a wide array of 2-substituted benzoxazoles by simply varying the carboxylic acid derivative. nih.gov

A notable example is the synthesis of 2-aryl benzoxazoles through the condensation of o-aminophenol with aromatic aldehydes, followed by oxidative cyclization. nih.gov While this specific example leads to 2-aryl derivatives, the underlying principle of forming a Schiff base intermediate which then cyclizes is a common theme in benzoxazole synthesis. nih.gov

| Precursor 1 | Precursor 2 | Conditions | Product Class |

| o-Aminophenol | Carboxylic Acid | High temperature, PPA | 2-Substituted Benzoxazole |

| o-Aminophenol | Acyl Chloride | Milder conditions | 2-Substituted Benzoxazole |

| o-Aminophenol | Orthoester | Efficient | 2-Substituted Benzoxazole |

| o-Aminophenol | Aldehyde | Oxidative cyclization | 2-Aryl Benzoxazole |

Cyclization Reactions for Benzoxazole Core Formation

The critical step in precursor-based synthesis is the intramolecular cyclization that forms the oxazole (B20620) ring. This is typically a dehydration or cyclodehydration reaction. Following the initial condensation of an o-aminophenol with a carboxylic acid or its derivative to form an o-hydroxyamide intermediate, the cyclization is induced. core.ac.uk

Several reagents and conditions can effect this transformation. As mentioned, polyphosphoric acid is a common choice, acting as both a catalyst and a dehydrating agent. researchgate.net Other methods, such as the use of thionyl chloride, have also been reported. A significant advancement in this area is the application of the Mitsunobu reaction for the cyclodehydration step. core.ac.uk This reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), allows for the cyclization to occur under mild, neutral conditions, which is particularly advantageous for sensitive substrates. core.ac.uk

Furthermore, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been explored for the synthesis of N-substituted 2-aminobenzoxazoles, demonstrating an alternative cyclization strategy. acs.org

Catalytic Strategies in Benzoxazole Synthesis

To overcome the often harsh conditions required in traditional methods, a variety of catalytic systems have been developed. These strategies offer milder reaction conditions, improved yields, and greater efficiency.

Metal-Catalyzed Reactions

Transition metal catalysts have proven to be powerful tools in the synthesis of benzoxazoles. Copper-catalyzed methods are particularly prominent. For instance, the intramolecular O-arylation of N-(2-halophenyl)benzamides, catalyzed by copper, provides an efficient route to 2-substituted benzoxazoles. bohrium.com A combination of copper(I) iodide and 1,10-phenanthroline (B135089) is effective for this cyclization. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 2-aminophenols with β-diketones. organic-chemistry.org

Palladium catalysis has also been extensively used. beilstein-journals.org Palladium-catalyzed aminocarbonylation of aryl bromides with 2-aminophenols, followed by acid-mediated ring closure, yields 2-aryl benzoxazoles. organic-chemistry.org Additionally, palladium nanoparticles supported on polyaniline have been shown to catalyze the hydroxylation of aryl halides, a reaction that can be a key step in building the necessary precursors for benzoxazole synthesis. beilstein-journals.org

Other metals, such as iron, have also found application. For example, FeCl₃ has been used in conjunction with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) for benzoxazole synthesis. scispace.com

| Metal Catalyst | Reactants | Reaction Type |

| Copper(I) Iodide/1,10-phenanthroline | ortho-Haloanilides | Intramolecular Cyclization |

| Palladium | Aryl bromides, 2-aminophenols | Aminocarbonylation/Cyclization |

| Iron(III) Chloride | o-Aminophenol, Aldehyde | Condensation/Cyclization |

Nanocatalyst Applications

In recent years, nanocatalysts have emerged as highly efficient and recyclable catalysts for benzoxazole synthesis, aligning with the principles of green chemistry. researchgate.net Their high surface area-to-volume ratio often leads to enhanced catalytic activity, shorter reaction times, and milder reaction conditions. researchgate.netrsc.org

Magnetic nanoparticles, such as Fe₃O₄, have been used as a core to support catalytically active species. ajchem-a.com For example, silica-coated magnetic nanoparticles functionalized with a sulfonic acid group (Fe₃O₄@SiO₂-SO₃H) have been successfully employed as a recyclable solid acid catalyst for the condensation of o-aminophenol with aldehydes. ajchem-a.com This catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. ajchem-a.com

Other nanocatalysts include palladium nanoparticles supported on various materials. smolecule.com For instance, palladium supported on mesoporous silica (B1680970) (Pd/TCH@SBA-15) has shown high activity in three-component reactions for benzoxazole synthesis. smolecule.com Similarly, nano SnO₂ has been explored as a benign and efficient catalyst for the condensation of 2-aminophenol (B121084) with aldehydes at room temperature. ias.ac.in

| Nanocatalyst | Precursors | Key Advantages |

| Fe₃O₄@SiO₂-SO₃H | o-Aminophenol, Aldehydes | Recyclable, mild conditions, high yields |

| Pd/TCH@SBA-15 | 2-Aminobenzimidazole/thiazole precursors | High activity, stable, reusable |

| Nano SnO₂ | o-Aminophenol, Aldehydes | Mild conditions (room temp.), high yields |

Ionic Liquid-Promoted Syntheses

Ionic liquids (ILs) have gained attention as environmentally friendly reaction media and catalysts for the synthesis of benzoxazoles. bepls.comnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to volatile organic solvents. nih.gov

Brønsted acidic ionic liquids, in particular, have been shown to effectively promote the condensation of o-aminophenols with aldehydes or carboxylic acids to form benzoxazoles. nih.govacs.org For instance, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been developed and used as a heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. nih.govacs.org This approach offers high yields, simple catalyst recovery, and reusability. nih.govacs.org

In some cases, the ionic liquid can act as both the solvent and the promoter, eliminating the need for an additional catalyst. researchgate.net For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been used for the regioselective one-pot synthesis of 2-aryl benzoxazoles at room temperature. researchgate.net Furthermore, ionic liquids supported on magnetic nanoparticles, such as imidazolium (B1220033) chlorozincate(II) supported on Fe₃O₄ nanoparticles (LAIL@MNP), have been used under solvent-free sonication conditions to afford benzoxazoles in good yields. nih.govbohrium.com This method benefits from rapid reaction rates and easy catalyst separation. nih.gov

| Ionic Liquid System | Role | Reaction Conditions |

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Heterogeneous Catalyst | Solvent-free, high temperature |

| [Et₃NH][HSO₄] | Promoter/Medium | Solvent-free, 80°C |

| Imidazolium chlorozincate(II) on Fe₃O₄ (LAIL@MNP) | Catalyst/Support | Solvent-free, sonication |

| 1-Butylimidazolium tetrafluoroborate ([Hbim]BF₄) | Promoter/Medium | Ambient temperature |

Green Chemistry Approaches and Sustainable Synthesis

The synthesis of benzoxazole derivatives has increasingly benefited from the principles of green chemistry, aiming to reduce hazardous waste, improve energy efficiency, and utilize renewable resources. These approaches offer environmentally benign alternatives to traditional synthetic methods.

One strategy involves the use of natural extracts as biocatalysts. For instance, amla fruit extract has been successfully employed for the one-pot synthesis of 2-aryl-1,3-benzoxazoles from o-aminophenols and substituted aryl aldehydes. researchgate.netbohrium.com This method can be performed at room temperature or under microwave irradiation, offering a cost-effective and non-volatile catalytic system. researchgate.netbohrium.com The acidic components in the extract, such as ascorbic and gallic acid, are believed to catalyze the reaction. researchgate.net

The use of recyclable and heterogeneous catalysts is another cornerstone of sustainable synthesis. Metal oxide catalysts, including alumina (B75360) and a titania-zirconia composite, have been used to facilitate the reaction between 2-aminophenols and aldehydes, providing moderate to excellent yields under mild conditions. rsc.org Similarly, an imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) has been used as a recyclable catalyst under solvent-free sonication, with water as the only byproduct. bohrium.com Other green catalysts include samarium triflate in aqueous media and silica-supported ferric chloride. organic-chemistry.orgijpbs.com

Elemental sulfur has been identified as an effective oxidant in the synthesis of benzoxazoles, replacing harsher oxidizing agents. rsc.org In one method, the oxidative coupling of 2-aminophenol and an aldehyde is achieved in the presence of hydrated sodium sulfide (B99878) and DMSO. rsc.org Furthermore, iodine-mediated oxidative cyclodesulfurization provides an eco-friendly route to N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov

Sustainable synthetic methods also encompass the use of alternative energy sources. Microwave irradiation, ultrasound assistance, and mechanochemical reactions (grinding) have been shown to produce 2-(3,4-disubstituted phenyl)benzoxazole derivatives in high yields, often superior to conventional heating methods. mdpi.com

Table 1: Comparison of Green Catalysts in Benzoxazole Synthesis

| Catalyst/Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Amla Fruit Extract | o-Aminophenol, Aryl Aldehydes | Room Temp. or Microwave | Biocatalyst, low-cost, eco-friendly | researchgate.netbohrium.com |

| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile (B52724), 60 °C, 15-25 min | Green catalyst, short reaction time, high yield | rsc.org |

| LAIL@MNP | o-Aminophenol, Aldehydes | Solvent-free sonication | Recyclable catalyst, mild conditions, water byproduct | bohrium.com |

| Elemental Sulfur | 2-Aminophenol, Aldehydes | Na₂S·5H₂O, DMSO, 70 °C | Green oxidant, avoids harsh reagents | rsc.org |

| I₂-mediated | Isothiocyanate, Aminophenol | Base-promoted | Eco-friendly, metal-free | nih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools to construct the benzoxazole core with greater efficiency and control. Microwave-assisted synthesis and oxidative coupling reactions are prominent examples of these advanced techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the formation of benzoxazoles. researchgate.netbenthamdirect.com This method utilizes the efficient internal heating generated by the direct coupling of microwave energy with the molecules in the reaction mixture, in contrast to the slower and less efficient process of conventional heating. researchgate.neteurekaselect.com

A variety of benzoxazole derivatives have been synthesized using this technique. One common approach is the condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles under microwave irradiation. researchgate.netbenthamdirect.com For example, a library of benzoxazole derivatives was prepared via a PIFA-promoted cyclocondensation of 2-aminophenols with aldehydes in a one-pot reaction, yielding good to excellent results. researchgate.net In another application, 3-[4-(1,3-benzoxazol-2-yl)phenyl]-2-aryl-1,3-thiazolidin-4-ones were synthesized from Schiff bases with thioglycolic acid under microwave irradiation (400W) for just 3 to 4 minutes, demonstrating the expeditious nature of this protocol. ijpsdronline.comijpsdronline.com The use of catalysts like [CholineCl][Oxalic Acid] under microwave conditions further highlights the synergy between green chemistry and advanced synthetic methods. mdpi.com

Oxidative Coupling Reactions

Oxidative coupling represents a powerful and atom-economical strategy for constructing the benzoxazole ring system. These reactions typically involve the formation of a C-N bond followed by an intramolecular C-O bond, often through a cyclization/oxidation sequence.

A notable example is the iron-catalyzed oxidative coupling/cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes. rsc.orgrsc.org This reaction proceeds at room temperature using an inexpensive iron(III) catalyst and tolerates a wide range of functional groups. rsc.orgrsc.org Another approach utilizes elemental sulfur to promote an oxidative rearranging coupling between o-aminophenols and ketones, providing a mild route to 2-alkylbenzoxazoles. organic-chemistry.org

Copper catalysts are also widely employed. An efficient method for synthesizing functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation, using air as the terminal oxidant. nih.gov Furthermore, electrochemical methods offer a modern, oxidant-free alternative. The electrosynthesis of 2-substituted benzoxazoles has been achieved through an intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives, a process that is both atom-economical and environmentally friendly, generating only hydrogen gas as a byproduct. nih.gov Organocatalytic methods, using reagents like 1-iodo-4-nitrobenzene (B147127) with oxone as the terminal oxidant, also provide a metal-free pathway for the oxidative C-H functionalization and C-O/S bond formation to yield benzoxazoles. acs.org

Regioselective Functionalization Strategies at C-2 and C-5 Positions of the 1,3-Benzoxazole Ring

Direct functionalization of the pre-formed benzoxazole scaffold, particularly at the C-2 and C-5 positions, is a highly desirable strategy for creating molecular diversity. This approach avoids the need to synthesize each derivative from scratch.

The C-2 position, being the most acidic proton on the benzoxazole ring, is a primary target for functionalization. Direct C-H functionalization has become a key strategy. For instance, a metal-free C–H mercaptalization of benzoxazoles at the C-2 position has been developed using 1,3-propanedithiol (B87085) in the presence of potassium hydroxide. beilstein-journals.org Palladium-catalyzed direct arylation also selectively targets the C-2 position. beilstein-journals.org An alternative strategy involves the use of chromium(0) Fischer carbene complexes, which react with benzoxazoles under catalyst-free conditions to achieve C-H bond alkylation. acs.org

Functionalization of the benzene (B151609) ring portion of the scaffold, such as at the C-5 position, typically relies on building the benzoxazole ring from an already substituted precursor. For example, 2-arylbenzoxazoles with substituents at the 5-position have been prepared from the corresponding substituted 2-aminophenols. acs.org The synthesis of 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole was achieved by first constructing the 5-methylbenzoxazole (B76525) core and then performing a subsequent bromination reaction. nih.gov Copper-catalyzed synthesis can selectively produce 7-substituted benzoxazoles when a directing group is present at the meta position of the starting aniline, demonstrating a method for controlling regioselectivity on the benzene ring. nih.gov

Table 2: Examples of Regioselective Functionalization

| Position | Reaction Type | Reagents/Catalyst | Result | Reference |

|---|---|---|---|---|

| C-2 | C-H Mercaptalization | 1,3-Propanedithiol, KOH, DMSO | 2-Mercaptobenzoxazoles | beilstein-journals.org |

| C-2 | C-H Arylation | Aryl Halides, Pd(0) catalyst, TMHD ligand | 2-Arylbenzoxazoles | beilstein-journals.org |

| C-2 | C-H Alkylation | Chromium(0) Fischer Carbene Complexes | 2-Alkylbenzoxazoles | acs.org |

| C-5 | Cyclization/Bromination | N-Bromosuccinimide | 5-(Bromomethyl) derivative | nih.gov |

Synthetic Routes for Analogs and Hybrid Benzoxazole Compounds

The benzoxazole scaffold is frequently incorporated into larger, more complex molecules to create hybrid compounds with potentially enhanced or novel properties. These synthetic strategies involve linking the benzoxazole core to other heterocyclic systems or functional moieties.

A variety of hybrid structures have been reported. For example, benzoxazole-thiazolidinone hybrids have been synthesized rapidly using microwave-assisted methods, where Schiff bases derived from 2-(4-aminophenyl)benzoxazole react with thioglycolic acid. ijpsdronline.comijpsdronline.com Similarly, benzoxazole-pyrazole hybrids have been synthesized and evaluated for biological activity. researchgate.net

More complex hybrid systems include bis-benzoxazole derivatives. A series of novel bis-benzoxazole bearing bis-Schiff base hybrids were synthesized through a multi-step process starting from 2-aminophenol. tandfonline.com The synthesis of benzoxazole-1,2,3-triazole hybrids has also been explored, combining the benzoxazole scaffold with a triazole ring, another important pharmacophore. nih.gov One elegant approach involves a one-pot sequential Sonogashira alkynylation and a copper-catalyzed azide-alkyne cycloaddition to regioselectively construct these benzoxazole-triazole derivatives. acs.org Other reported hybrids include those incorporating hydrazone and coumarin (B35378) moieties, further demonstrating the versatility of the benzoxazole core as a building block in medicinal chemistry. jrespharm.com

These synthetic endeavors highlight the modular nature of benzoxazole chemistry, allowing for the creation of diverse and complex molecular architectures tailored for specific applications. tandfonline.com

Spectroscopic and Structural Data for 2-Ethyl-5-phenyl-1,3-benzoxazole Remains Elusive

Benzoxazoles are a significant scaffold in medicinal chemistry and materials science, leading to the synthesis and characterization of a wide array of derivatives. researchgate.net The structural elucidation of these compounds typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide crucial insights into the molecular structure, functional groups, and connectivity of atoms within a molecule.

While data for related compounds such as 2-phenylbenzoxazole (B188899) nist.gov, various N-phenyl-1,3-benzoxazol-2-amine derivatives nih.gov, and other substituted benzoxazoles are well-documented d-nb.infokoreascience.krnih.gov, the specific combination of a 2-ethyl and a 5-phenyl substituent on the 1,3-benzoxazole core has not been detailed in the available literature. For instance, studies on related structures like 2-ethyl-1H-benzimidazole provide a basis for comparison, but direct extrapolation of spectral data is not scientifically rigorous. beilstein-journals.org

The standard analytical procedures for such compounds would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR to determine the proton environment and ¹³C NMR for the carbon skeleton.

Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations.

Mass Spectrometry (MS) : Including techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and elemental composition. rsc.org

The absence of this specific data for this compound prevents a detailed analysis as per the requested outline. Further research and synthesis would be required to generate and publish the spectroscopic information necessary for a complete structural characterization.

Computational and Theoretical Investigations of 2 Ethyl 5 Phenyl 1,3 Benzoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of benzoxazole (B165842) derivatives. These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and various electronic properties, offering a deeper understanding of their structure-property relationships.

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For benzoxazole derivatives, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-31G* or 6-311G(d,p), have been used to determine their three-dimensional structures.

In a study on 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol, a related compound, the molecular geometry was optimized using DFT calculations. The results showed a high degree of agreement between the calculated bond lengths and angles and the experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. semanticscholar.orgmdpi.com The planarity of the benzoxazole ring system and the dihedral angle of the phenyl substituent are key parameters determined through these optimizations.

Table 1: Selected Optimized Geometrical Parameters for a Benzoxazole Derivative (Note: Data is for 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol as a representative example)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O (benzoxazole) | 1.37 |

| C-N (benzoxazole) | 1.39 |

| C=N (benzoxazole) | 1.31 |

| O-C-N (benzoxazole) | 115.0 |

Data derived from representative studies on similar benzoxazole derivatives.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of a molecule. DFT calculations are instrumental in assigning the observed vibrational bands to specific atomic motions.

For instance, studies on 5-methyl-2-(p-fluorophenyl)benzoxazole and 5-methyl-2-(p-methylaminophenyl)benzoxazole have utilized DFT calculations to compute the vibrational frequencies. researchgate.netnih.govnih.gov The calculated frequencies, after appropriate scaling, show excellent correlation with the experimental spectra, enabling a detailed assignment of the vibrational modes, including the characteristic stretching and bending vibrations of the benzoxazole core and its substituents.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxiapptec.com

In the computational analysis of 2-(p-methylphenyl)-5-(2-substitutedacetamido)benzoxazole derivatives, the HOMO and LUMO energies were calculated. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The HOMO-LUMO gap provides insights into the charge transfer interactions within the molecule. For 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol, the calculated HOMO-LUMO energy gap was found to be 4.27 eV. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies for a Benzoxazole Derivative (Note: Data is for 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol as a representative example)

| Parameter | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -1.71 |

| HOMO-LUMO Gap | 4.27 |

Data derived from a study on a similar benzoxazole derivative. semanticscholar.org

Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

For various benzoxazole derivatives, MEP analysis has been performed to identify the sites susceptible to chemical reactions. researchgate.netbohrium.com The nitrogen atom of the oxazole (B20620) ring and the oxygen atom are typically the most electron-rich sites, making them prone to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring often exhibit a positive potential.

Benzoxazole derivatives have garnered interest for their potential applications in nonlinear optics (NLO). NLO materials can alter the properties of light and have applications in technologies such as optical switching and frequency conversion. Computational methods are employed to predict the NLO properties of these molecules, particularly the first-order hyperpolarizability (β).

Theoretical studies on various benzoxazole derivatives have shown that the presence of electron-donating and electron-accepting groups can significantly enhance their NLO response. researchgate.nettaylorandfrancis.comtandfonline.com DFT calculations have been used to compute the hyperpolarizability of these push-pull systems, providing a theoretical basis for designing novel NLO materials. bohrium.com

Computational chemistry can also be used to calculate the thermodynamic properties of molecules, such as the standard enthalpy of formation, entropy, and heat capacity. These calculations are often performed using composite methods like G3(MP2)//B3LYP, which provide high accuracy.

A study on 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole (B1361385) involved the experimental determination and theoretical calculation of their standard molar enthalpies of formation in the gaseous state. researchgate.net The computed values were in excellent agreement with the experimental data, demonstrating the reliability of the computational methods for predicting thermodynamic properties. These calculations also provide information on gas-phase basicities, proton affinities, and ionization enthalpies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.

Prediction of Binding Affinities with Biological Targets

There are currently no specific molecular docking studies in the available scientific literature that report the predicted binding affinities of 2-Ethyl-5-phenyl-1,3-benzoxazole with any particular biological targets. While research on other benzoxazole derivatives has shown their potential to bind to various enzymes and receptors, similar data for this specific compound is not available.

Ligand-Protein Interaction Profiling

Detailed ligand-protein interaction profiles for This compound , which would describe the specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with a target protein's active site, have not been published. Such studies are crucial for understanding the molecular basis of a compound's activity and for guiding further structural modifications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of ligand-protein complexes, conformational changes in the target protein upon ligand binding, and the dynamics of the ligand within the binding site.

Currently, there are no published molecular dynamics simulation studies specifically investigating the behavior of This compound in complex with any biological target.

Bioisosteric Replacement Studies and Purine (B94841)/Pyrimidine (B1678525) Analogy

Bioisosteric replacement is a strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group in a parent compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The benzoxazole ring itself can be considered a bioisostere of other bicyclic aromatic systems.

There is no specific literature detailing bioisosteric replacement studies originating from or leading to This compound . Furthermore, while some heterocyclic compounds are designed as analogues of purines or pyrimidines to interact with targets like kinases or DNA/RNA-related enzymes, there are no published studies that explicitly discuss This compound in the context of a purine or pyrimidine analogy.

Mechanistic Insights and Biological Activity Profiling of 2 Ethyl 5 Phenyl 1,3 Benzoxazole Derivatives

Structure-Activity Relationship (SAR) Studies

The biological efficacy of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov SAR studies help to elucidate how specific chemical modifications to the 2-Ethyl-5-phenyl-1,3-benzoxazole structure influence its biological activity, guiding the design of more potent and selective compounds. chemistryjournal.net

The substituents at the 2- and 5-positions of the benzoxazole ring are critical determinants of the molecule's pharmacological profile. The group at the 2-position is considered decisive for biological activity. sciensage.info

2-Position (Ethyl Group): The presence of an alkyl group, such as ethyl, at the 2-position is a common feature in many biologically active benzoxazoles. However, research suggests that a methylene (B1212753) bridge at this position can sometimes decrease cytotoxic activity against cancer cells and inhibitory activity on DNA topoisomerases. researchgate.net The nature of the substituent here is crucial; for instance, replacing it with a phenyl or N-phenyl group can lead to potent antibacterial activities, with molecular docking studies suggesting DNA gyrase as a potential target. nih.govresearchgate.net

Altering the benzoxazole core with additional functional groups is a key strategy for optimizing biological efficacy. researchgate.net The introduction of different substituents can impact the molecule's electronic properties, solubility, and ability to form specific interactions with biological targets.

Amino and Nitro Groups: The presence of an amino (-NH2) or nitro (-NO2) group, particularly at the 5- or 6-position, is a common modification. For instance, 5-amino-2-phenylbenzoxazole has been identified as a significant inhibitor of DNA topoisomerase I. esisresearch.orgtandfonline.com Conversely, 5-nitro-2-(p-nitrobenzyl)benzoxazole shows potent inhibitory activity against DNA topoisomerase II. esisresearch.orgnih.gov These groups can act as hydrogen bond donors or acceptors, facilitating stronger binding to target enzymes.

Halogenation: The addition of halogen atoms like chlorine (-Cl) or fluorine (-F) to the benzoxazole scaffold can enhance biological activity. Halogens can increase the lipophilicity of the compound, potentially improving cell membrane permeability. For example, 5-Chloro-2-(p-methylphenyl)benzoxazole is a significant inhibitor of DNA topoisomerase II. esisresearch.orgnih.gov Furthermore, a 5-chloro substituent on the benzoxazole ring has been noted as important for the anticancer activity of certain derivatives. nih.gov

Other Substitutions: Various other functional groups have been explored. Sulfonamide groups attached to the benzoxazole core have yielded compounds with anti-inflammatory activity. derpharmachemica.com The hybridization of the benzoxazole scaffold with other heterocyclic rings, such as 1,2,3-triazole, has also produced derivatives with potent anticancer properties. nih.gov

Mechanisms of Action at the Molecular Level

The diverse pharmacological effects of this compound and its analogs are rooted in their ability to interact with and modulate the function of critical cellular machinery. These interactions can range from inhibiting key enzymes involved in DNA replication to binding with specific cell surface receptors.

Many benzoxazole derivatives exert their biological effects by acting as enzyme inhibitors. researchgate.netresearchgate.net

DNA Gyrase and Topoisomerases I & II: Benzoxazoles are recognized inhibitors of DNA topoisomerases, enzymes essential for managing the topological state of DNA during replication, transcription, and chromosome condensation. esisresearch.orgtandfonline.com The absence of DNA gyrase in higher eukaryotes makes it an attractive target for developing antibacterial agents. nih.govresearchgate.net Several 2,5-disubstituted benzoxazole derivatives have shown potent inhibitory activity against both DNA topoisomerase I and II. esisresearch.orgnih.gov For example, 5-amino-2-phenylbenzoxazole was found to be a more potent DNA topoisomerase I inhibitor than the reference drug camptothecin. tandfonline.com Similarly, other derivatives have exhibited significant inhibition of DNA topoisomerase II, with greater potency than the reference drug etoposide. esisresearch.orgnih.gov This inhibition is a key mechanism behind the antibacterial and anticancer activities of these compounds. researchgate.netresearchgate.net

Table 1: DNA Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

Cyclooxygenase (COX): The benzoxazole moiety is found in compounds designed as inhibitors of cyclooxygenase (COX), an enzyme with two isoforms (COX-1 and COX-2) that are central to inflammation. nih.govtandfonline.com Inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). google.com Certain benzoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity, forming the basis of their anti-inflammatory and analgesic properties. sciensage.inforesearchgate.net

Rho-kinase: Rho-kinase is another enzyme target for benzoxazole derivatives. Inhibition of Rho-kinase has various therapeutic implications, and benzoxazole-based inhibitors have been developed for this purpose. najah.edunih.govbiotech-asia.org

Benzoxazoles can be considered structural isosteres of naturally occurring nucleic bases, which may allow them to interact readily with the biopolymers of living systems. derpharmachemica.com Their primary interaction with nucleic acid synthesis pathways is through the inhibition of enzymes like DNA topoisomerases and DNA gyrase. researchgate.netesisresearch.org By inhibiting these enzymes, benzoxazole derivatives interfere with critical cellular processes:

DNA Replication and Transcription: Topoisomerases resolve the DNA supercoiling that occurs during replication and transcription. By inhibiting these enzymes, benzoxazoles can halt these processes, leading to cell death, which is a key mechanism for their anticancer and antimicrobial effects. esisresearch.org

DNA Repair: These enzymes are also involved in DNA repair mechanisms. Inhibition can lead to the accumulation of DNA damage, further contributing to cytotoxicity in cancer cells.

Studies have shown that some benzoxazole derivatives can bind to and interact with DNA, which is fundamental to their mechanism of action. smolecule.com

In addition to enzyme inhibition, benzoxazole derivatives can act as ligands for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels, functioning as either agonists or antagonists.

Melatonin (B1676174) Receptors: The benzoxazole scaffold has been used to develop ligands for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms. researchgate.netclockss.org Some benzoxazole derivatives have been synthesized and shown to act as melatonin receptor agonists. researchgate.net The affinity for these receptors is sensitive to substitutions on the benzoxazole core. clockss.org

5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic drugs. Benzoxazole derivatives have been developed as potent 5-HT3 receptor antagonists. researchgate.netresearchgate.net However, slight structural modifications can switch the activity; for instance, N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride was found to be a potent 5-HT3 receptor agonist. researchgate.net

Dopamine (B1211576) D4 Receptors: The dopamine D4 receptor is a target for antipsychotic medications. Benzoxazole derivatives have been designed as selective D4 receptor ligands. google.comgoogle.com Specific substitutions on the benzoxazole structure are crucial for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov

Table 2: List of Chemical Compounds

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Biological Contexts

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a critical photophysical process observed in certain organic molecules, including benzoxazole derivatives, and has significant implications for their biological applications. This process involves the transfer of a proton within the same molecule upon photoexcitation. In the context of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, ESIPT is a key determinant of their fluorescence properties.

Upon absorption of light, the molecule transitions from its ground state (S0) to an excited state (S1). In this excited state, the intramolecular hydrogen bond between the hydroxyl group (proton donor) and the nitrogen atom of the benzoxazole ring (proton acceptor) is significantly strengthened. researchgate.netrsc.org This facilitates a rapid, sub-picosecond transfer of the proton, leading to the formation of a transient keto tautomer. periodikos.com.br This keto form is also in an excited state and subsequently relaxes to its ground state via fluorescence emission, which is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths). periodikos.com.brresearchgate.net Finally, the keto tautomer in the ground state undergoes a reverse proton transfer to regenerate the initial enol form. periodikos.com.br

The efficiency and mechanism of ESIPT can be influenced by various factors, including the electronic nature of substituents on the benzoxazole or phenyl rings and the surrounding solvent environment. For instance, the introduction of an electron-withdrawing group on the hydroxyphenyl ring can suppress the proton transfer process. acs.org Conversely, the presence of an amino group on the benzoxazole moiety can weaken the intramolecular hydrogen bond in the excited state, thereby hindering the ESIPT process to some extent. researchgate.netrsc.org The position of the amino group also plays a role in modulating this effect. rsc.org

In Vitro Biological Assessment Categories of Substituted Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The following sections detail the in vitro assessment of substituted benzoxazoles across several key therapeutic areas.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimycobacterial)

Substituted benzoxazoles have demonstrated significant potential as antimicrobial agents, with studies reporting activity against a wide range of pathogens.

Antibacterial and Antifungal Activities:

A variety of 2-substituted benzoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial properties. For example, a series of 2-phenyl and 2-N-phenyl benzoxazoles showed potent antibacterial activity, particularly against Escherichia coli, and moderate antifungal activity. nih.gov Molecular docking studies suggested that the antibacterial action of these compounds may be linked to the inhibition of DNA gyrase. nih.gov

In another study, 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives displayed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as several Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. esisresearch.orgnih.gov Notably, one derivative showed activity against Candida albicans comparable to the standard drug clotrimazole. nih.gov

Furthermore, a series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives exhibited a broad spectrum of activity with MIC values between 16 and 128 µg/ml against various bacteria and fungi. d-nb.info One compound in this series was particularly active against methicillin-resistant Staphylococcus aureus (MRSA). d-nb.info

The following table summarizes the antimicrobial activity of selected benzoxazole derivatives from various studies.

| Compound Type | Test Organism | Activity/MIC | Reference |

| 2-Phenyl and 2-N-Phenyl Benzoxazoles | E. coli | Potent activity at 25 µg/mL | nih.gov |

| 2-Phenyl and 2-N-Phenyl Benzoxazoles | A. clavatus, C. albicans | Moderate activity | nih.gov |

| 2-(p-chlorobenzyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole | C. albicans | MIC of 6.25 µg/mL | esisresearch.orgnih.gov |

| 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazoles | Gram-positive & Gram-negative bacteria, C. albicans, C. krusei | MICs of 16-128 µg/mL | d-nb.info |

| N′-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivative | B. subtilis, S. aureus, C. albicans | MICs of 1.01-2.02 µg/mL for the most potent compound | researchgate.net |

Antiviral and Antimycobacterial Activities:

The benzoxazole nucleus is also a component of compounds with reported antiviral and antimycobacterial activities. nih.govesisresearch.orgd-nb.info For instance, some 2-substituted benzoxazole sulphonamides have shown antimycobacterial potential. nih.gov Additionally, certain benzoxazole derivatives have been investigated for their activity against HIV-1. nih.gov

Anticancer and Cytotoxic Activities in Cell Line Studies

Numerous studies have highlighted the potential of substituted benzoxazoles as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

New 2-substituted benzoxazole derivatives have been shown to possess anti-proliferative activities against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Some of these compounds exhibited potent inhibition of epidermal growth factor receptor (EGFR), both wild-type and mutated forms, while others acted as aromatase inhibitors. nih.gov The anticancer mechanism of these derivatives was linked to the induction of apoptosis, as evidenced by the overexpression of caspase-9 and cell cycle arrest. nih.gov

In another study, various 2-substituted benzoxazoles were screened for their anticancer activity, with some compounds exhibiting broad-spectrum antitumor effects. nih.gov The most active compounds showed significant growth inhibition (GI50) and total growth inhibition (TGI) at micromolar concentrations. nih.gov

A series of benzoic acid substituted benzoxazoles also demonstrated moderate to good anti-breast cancer activity against the MCF-7 cell line in an MTT assay. researchgate.net Furthermore, novel benzoxazole and naphthoxazole analogs have been identified with significant antiproliferative effects against various human cancer cell lines, with some compounds showing activity similar to the standard drug cisplatin. mdpi.com

The table below presents data on the anticancer activity of selected benzoxazole derivatives.

| Compound Type | Cell Line | Activity (IC50/GI50) | Mechanism of Action | Reference |

| 2-Substituted Benzoxazoles | MCF-7, MDA-MB-231 | Potent activity | EGFR and Aromatase Inhibition, Apoptosis Induction | nih.gov |

| 2-Substituted Benzoxazoles | Various Cancer Cell Lines | GI50 MG-MID: 15.8-37.7 µM | Broad-spectrum antitumor activity | nih.gov |

| Benzoic Acid Substituted Benzoxazoles | MCF-7 | Moderate to good activity | Not specified | researchgate.net |

| Benzoxazole and Naphthoxazole Analogs | Various Human Cancer Cell Lines | IC50: 2.18–2.89 µM for the most active compound | Antiproliferative | mdpi.com |

| N′-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivative | MCF-7 | IC50: 2.88-3.12 µM for the most potent compounds | Anticancer | researchgate.net |

Anti-inflammatory and Analgesic Effects

Substituted benzoxazoles have emerged as promising candidates for the development of new anti-inflammatory and analgesic agents.

A series of 2-substituted benzoxazole derivatives were designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are associated with anti-inflammatory benefits with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Several of these compounds exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in animals and showed significant binding potential to the COX-2 enzyme in molecular docking studies. nih.gov These compounds also demonstrated a significant gastro-protective effect. nih.gov

The benzoxazole nucleus is recognized for its presence in compounds with anti-inflammatory and analgesic properties. chemistryjournal.netnih.gov The structural similarities of benzoxazoles to naturally occurring nucleotides may contribute to their interaction with biological systems involved in inflammation. chemistryjournal.net

Anticonvulsant Properties

The benzoxazole scaffold has been explored for its potential in developing new anticonvulsant drugs.

Several 2-(substituted alkoxy/hydrazinocarbonyl acetanilidothio)benzoxazoles were synthesized and showed low to moderate anticonvulsant activity against pentylenetetrazol-induced convulsions. nih.gov A series of Schiff bases of benzoxazole were also prepared and tested for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. orientjchem.org Compounds with higher lipophilicity, influenced by substitutions on the distal aryl ring, generally exhibited better anticonvulsant action. orientjchem.org

Furthermore, novel semicarbazone-containing benzoxazoles have been synthesized and evaluated. benthamdirect.com Some of these compounds were found to be highly active in the MES test, providing protection at low doses. benthamdirect.com The substitutions at the para position of the hydrophobic aryl ring with electron-withdrawing groups were found to enhance the activity. benthamdirect.com

The table below summarizes the anticonvulsant activity of some benzoxazole derivatives.

| Compound Type | Anticonvulsant Model | Activity | Reference |

| 2-(substituted alkoxy/hydrazinocarbonyl acetanilidothio)benzoxazoles | Pentylenetetrazol-induced convulsions | 10-40% protection | nih.gov |

| Schiff Bases of Benzoxazole | MES and scPTZ | Effective action correlated with hydrophobicity | orientjchem.org |

| Semicarbazone Containing Benzoxazoles | MES | Protection at 30mg/kg | benthamdirect.com |

| Semicarbazone Containing Benzoxazoles | scPTZ | Protection at 100mg/kg | benthamdirect.com |

Central Nervous System (CNS) Effects

Beyond anticonvulsant properties, substituted benzoxazoles have shown a range of effects on the central nervous system, indicating their potential for treating various neurological and psychiatric disorders.

Benzoxazolone-arylpiperazinyl derivatives have been developed as ligands for the 5-HT7 serotonin (B10506) receptor, which is implicated in CNS disorders such as depression, anxiety, and schizophrenia. nih.gov One such derivative demonstrated high affinity for human 5-HT7 receptors and showed selective targeting in preclinical imaging studies. nih.gov

Additionally, 2-substituted benzoxazole carboxamides have been identified as potent 5-HT3 receptor antagonists. researchgate.net These compounds have potential utility in treating conditions like irritable bowel syndrome with diarrhea (IBS-D) and may also have applications in managing neuropsychiatric disorders. researchgate.net The benzoxazole nucleus is also found in compounds with sedative and muscle-relaxant properties. researchgate.net

Antioxidant Activities

Benzoxazole derivatives have demonstrated notable antioxidant properties. mdpi.com The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in various diseases.

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. d-nb.info In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. innovareacademics.in Several studies have synthesized and tested various benzoxazole derivatives, revealing that certain substitutions on the benzoxazole core can significantly influence their antioxidant capacity. For instance, a study on new benzoxazole derivatives showed that a compound with a benzamido moiety attached to a 2-benzylbenzoxazole (B4618616) structure exhibited the highest DPPH scavenging activity, comparable to the well-known antioxidant butylated hydroxytoluene (BHT). d-nb.info

Another study synthesized a series of novel 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives and evaluated their antioxidant activity using the DPPH method. Among the tested compounds, the derivative with a diisopropyl substitution showed significant antioxidant activity. innovareacademics.in Similarly, research on benzoxazole-coumarin derivatives identified N-(benzoxazol-2-yl)-2-(2-oxo-2H-chomen-4-yl) acetamide (B32628) as the most active antioxidant in the series. amazonaws.com The presence of a hydroxyl group on the molecule has been suggested to be a key contributor to the antioxidant potential of these compounds. amazonaws.com

The antioxidant properties of benzoxazoles are not limited to direct radical scavenging. Some derivatives have also been shown to inhibit lipid peroxidation, a major consequence of oxidative stress. d-nb.info The diverse antioxidant mechanisms and the potential for structural modification make benzoxazole derivatives a promising area of research for the development of new antioxidant agents.

Table 1: Antioxidant Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Assay | Activity/Finding |

|---|---|---|

| 2-Benzylbenzoxazole with benzamido moiety | DPPH radical scavenging | Highest scavenger activity (85% at 10⁻³ M), as effective as BHT. d-nb.info |

| 2-Amino-N-(diisopropyl) benzoxazole-5-carboxamide | DPPH radical scavenging | Potent antioxidant activity with an IC50 of 4.65 µg/mL. innovareacademics.in |

| N-(benzoxazol-2-yl)-2-(2-oxo-2H-chomen-4-yl) acetamide | DPPH radical scavenging | Most active among synthesized derivatives with an EC50 of 0.17 µmol/mL. amazonaws.com |

| 2-(benzoxazol-2-ylthio)-N'-(4-hydroxybenzylidene) acetohydrazide | DPPH radical scavenging | Strongest antioxidant activity with an IC50 value of 71.27 µg/mL. amazonaws.com |

Agrochemical Applications (Herbicidal, Insecticidal, Nematicidal)

The benzoxazole scaffold is a significant structure in the discovery of new agrochemicals, with derivatives exhibiting a broad spectrum of activities including herbicidal, insecticidal, and nematicidal effects. mdpi.comdntb.gov.ua

Herbicidal Activity:

Benzoxazole derivatives have been identified as potential herbicides. jofamericanscience.org Studies have shown that these compounds can inhibit seed germination and the growth of both root and shoot systems in various plant species. jofamericanscience.orgnih.gov For example, 2-nitromethylbenzoxazoles have demonstrated phytotoxic activity, with 5-chloro-2-(nitromethyl)benzo[d]oxazole showing higher inhibition against certain plant species than a commercial herbicide. nih.gov The benzoxazole structure itself appears to be crucial for this herbicidal activity. nih.gov Furthermore, some N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives have been shown to act as herbicide safeners, protecting crops like corn from the injurious effects of herbicides such as acetochlor. d-nb.info

Insecticidal Activity:

Research has also explored the insecticidal potential of benzoxazole derivatives. researchgate.net Certain benzothiazole (B30560) and benzoxazole compounds have shown significant insecticidal activity against various pests. For instance, some derivatives were found to be effective against Spodoptera exigua and Mythimna separata. mdpi.com The introduction of specific substituents, such as a trifluoromethyl group, has been shown to enhance the insecticidal properties of these compounds. mdpi.com

Nematicidal Activity:

Benzoxazole derivatives have also been investigated for their nematicidal properties, which is the ability to kill plant-parasitic nematodes. researchgate.netacs.org The development of new nematicides is crucial for protecting crops from these destructive pests. While specific data on this compound is limited in this context, the broader class of benzoxazoles shows promise in this area of agrochemical research. dntb.gov.uaresearchgate.net

Table 2: Agrochemical Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Application | Activity/Finding |

|---|---|---|

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Herbicidal | Exhibited higher inhibition than a commercial herbicide against Allium cepa, Solanum lycopersicum, Cucumis sativus, and Sorghum bicolor. nih.gov |

| N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives | Herbicide Safener | Protected maize against injury from the herbicide acetochlor. d-nb.info |

| Benzoxazole derivative with trifluoromethyl group | Insecticidal | Showed 100% insecticidal activity against Spodoptera exigua at a concentration of 1 mg/L. mdpi.comresearchgate.net |

| 2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one | Nematicidal | Evaluated for nematicidal activity. researchgate.net |

Other Modulatory Activities (e.g., Antihyperglycemic Potentiation, Antiplatelets, Amyloidogenesis Inhibition)

Beyond their antioxidant and agrochemical applications, derivatives of this compound have been investigated for a range of other modulatory activities.

Antihyperglycemic Potentiation:

Certain benzoxazole derivatives have shown potential in managing diabetes. A study focusing on newly synthesized benzoxazole derivatives found that some compounds exhibited potent anti-diabetic activity by inhibiting alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. wu.ac.th

Antiplatelet Activity:

Several benzoxazole derivatives have been identified as having antiplatelet activity, which is the ability to prevent blood clot formation. tubitak.gov.trresearchgate.netchemistryjournal.net A series of (E)-3-(3-(2,3-dihydro-3-methyl-2-oxo-3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole-4-yl)acrylamides were synthesized and evaluated for their antiplatelet profile. One compound, in particular, demonstrated both anti-inflammatory and antiplatelet activity. tubitak.gov.trtubitak.gov.tr

Amyloidogenesis Inhibition:

Benzoxazole-based compounds have emerged as potent inhibitors of transthyretin (TTR) amyloid fibril formation, a process associated with certain types of amyloidosis. researchgate.netnih.gov These inhibitors work by stabilizing the native tetrameric structure of TTR, thereby preventing its dissociation into monomers that can misfold and aggregate into amyloid fibrils. researchgate.net Tafamidis, a drug containing a benzoxazole scaffold, is an approved treatment for TTR amyloidosis. researchgate.net The benzoxazole moiety is also being explored for its potential to bind to other amyloid structures, such as those associated with Alzheimer's disease. tandfonline.com

Table 3: Other Modulatory Activities of Selected Benzoxazole Derivatives

| Compound/Derivative | Modulatory Activity | Activity/Finding |

|---|---|---|

| Sulfonamide substituted benzoxazoles | Antihyperglycemic | Potent antioxidant and anti-diabetic activity, comparable to acarbose. wu.ac.th |

| (E)-3-(3-(2,3-dihydro-3-methyl-2-oxo-3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole-4-yl)acrylamide (7g) | Antiplatelet | Exhibited dual anti-inflammatory and antiplatelet activity with selective COX-2 inhibition. tubitak.gov.trtubitak.gov.trresearchgate.net |

| Substituted benzoxazoles (e.g., Tafamidis) | Amyloidogenesis Inhibition | Effective inhibitors of transthyretin (TTR) amyloid fibril formation by stabilizing the TTR tetramer. researchgate.netnih.govresearchgate.net |

| 2-Arylbenzoxazoles | Amyloidogenesis Inhibition | Showed potential as transthyretin amyloidogenesis inhibitors. acs.org |

Biological Activity of Metal Complexes Incorporating Benzoxazole Ligands

The coordination of benzoxazole derivatives with metal ions can lead to the formation of metal complexes with enhanced or novel biological properties. nih.gov The biological activity of these complexes is often greater than that of the free ligands. nih.gov

The introduction of a metal ion can significantly alter the physicochemical properties of the benzoxazole ligand, such as its solubility and ability to cross cell membranes, which can lead to improved pharmacological effects. nih.gov Metal complexes of benzoxazole have been investigated for a variety of biological applications, including as antimicrobial and anticancer agents. researchgate.net

For example, Zn(II) and Cu(II) complexes of certain benzoxazole derivatives have demonstrated greater cytotoxicity against cancer cell lines than the ligands alone. The coordination of the metal can cause drastic changes in the biological properties of both the benzoxazole ligand and the metal itself.

In the context of antimicrobial activity, metal complexes of 2-trifluoroacetonylbenzoxazole ligands have shown remarkable antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These complexes can also enhance the activity of existing antibiotics like ciprofloxacin (B1669076) and inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.govnih.gov The chelation theory suggests that the increased lipophilicity of the metal complexes allows for greater penetration into bacterial cells, leading to their enhanced antimicrobial effects. researchgate.net

Table 4: Biological Activity of Benzoxazole Metal Complexes

| Metal Complex | Biological Activity | Activity/Finding |

|---|---|---|

| Zn(II) and Cu(II) complexes of 2-(2'-hydroxyphenyl)benzoxazole analogs | Anticancer | Greater cytotoxicity against cancer cell lines compared to the free ligands. |

| Zn(II) and Cu(II) complexes of 2-trifluoroacetonylbenzoxazole | Antibacterial | Remarkable activity against MRSA; enhanced the activity of ciprofloxacin. nih.govnih.gov |

| Fe(III) complex of 2-trifluoroacetonylbenzoxazole | Anti-biofilm | Decreased biofilm formation of S. aureus. nih.govnih.gov |

| Cu(II), Co(II), Ni(II) complexes | Antimicrobial | Showed good antimicrobial potency against E. coli and B. subtilis. nih.gov |

Applications of 2 Ethyl 5 Phenyl 1,3 Benzoxazole in Advanced Materials Research

Fluorescent Probe Development

Benzoxazole (B165842) derivatives are widely investigated as fluorescent probes due to their favorable photoluminescent properties. mdpi.comperiodikos.com.br Their ability to absorb and emit light, often with high efficiency, makes them suitable for applications like bioimaging and chemical sensing. periodikos.com.br The electronic properties and, consequently, the fluorescence characteristics are highly dependent on the nature and position of substituents on the benzoxazole core.

A significant characteristic of many fluorescent benzoxazole derivatives is a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. mdpi.com This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio, leading to enhanced detection sensitivity.

The phenomenon is often attributed to significant structural rearrangement between the ground and excited states, such as through an excited-state intramolecular proton transfer (ESIPT) mechanism observed in many 2-(2'-hydroxyphenyl)benzoxazole systems. For instance, studies on 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole in an acetonitrile (B52724) solution revealed an absorption maximum at 300 nm and a fluorescence maximum at 359 nm, resulting in a substantial Stokes shift of 59 nm. mdpi.com This pronounced shift underscores the potential of the benzoxazole scaffold for creating highly effective luminescent sensors. mdpi.com

| Compound | Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 nm | 359 nm | 59 nm | mdpi.com |

For practical applications, fluorescent materials must exhibit high thermal and photophysical stability. The aromatic nature of the benzoxazole ring contributes to its relative stability. Studies on various oxazole (B20620) derivative dyes have demonstrated that their thermal stability is influenced by the substituents and their positions on the dye structure. bldpharm.com The photophysical properties of benzoxazole derivatives, including their stability, have been the subject of extensive research, highlighting their suitability for applications that demand robust performance. researchgate.net This inherent stability is a key advantage for developing durable materials for long-term use.

Polymer and Dye Synthesis

The benzoxazole moiety is a key component in the synthesis of various polymers and dyes. researchgate.net 2-Phenylbenzoxazoles, which are structurally related to the title compound, are used as organic brightening laser dyes and as chromophores. researchgate.net The versatility of the benzoxazole structure allows for its incorporation into more complex molecules to create materials with tailored optical properties.

Benzoxazole derivatives serve as crucial intermediates for synthesizing a wide range of compounds. For example, 2-Ethyl-5-nitro-1,3-benzoxazole is used as a building block for more complex molecules in chemical research. smolecule.com Furthermore, the functionalization of the benzoxazole core, such as with a fluorosulfate (B1228806) group, allows for its immobilization within polymer chains through reactions like the SuFEx click reaction, enabling the development of functionalized polymers. mdpi.com Benzoxazoles are also used as fluorescent brighteners for polyester (B1180765) fibers, where they absorb UV light and emit blue light, resulting in a whitening effect. researchgate.net

Organic Electronic Device Applications (e.g., OLEDs)

Benzoxazole derivatives have found significant application in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net They are often employed as electron-transporting materials (ETL), hole-blocking materials, or as fluorescent emitters within the device architecture. acs.orggoogle.com

The performance of OLEDs can be significantly enhanced by using materials with good charge transport properties and high thermal stability. For instance, an aluminum complex, tri-(2-(2-hydroxyphenyl) benzoxazole) aluminum (AlLO₃), has been successfully used as an electron-transporting hole-blocker in blue OLEDs, demonstrating superior performance compared to other standard materials. acs.org Similarly, zinc (II) complexes derived from benzoxazole ligands are being explored for their potential as efficient blue fluorescent emitters. mdpi.com The use of various benzoxazole compounds in the electron transport layer of OLEDs is a common strategy to improve device efficiency and longevity. google.com

| Compound/Complex | Function in OLED | Key Finding | Reference |

|---|---|---|---|

| tri-(2-(2-hydroxyphenyl) benzoxazole) aluminum (AlLO₃) | Electron-Transporting Hole-Blocker | Considerably better performance in blue OLEDs compared to standard materials like Alq₃ and BCP. | acs.org |

| bis(2-(2-hydroxyphenyl)-benzoxazolate)zinc | Electron-Transporting Material | Listed as a potential ETL material for OLEDs. | google.com |

| 2-Phenylbenzoxazoles | Dopants | Reported for use as dopants in organic light-emitting diodes. | researchgate.net |

Future Directions and Emerging Research Areas

Integration of Computational and Synthetic Approaches for Rational Design

The convergence of computational chemistry and synthetic organic chemistry is set to revolutionize the design of novel benzoxazole (B165842) derivatives with tailored biological activities. By employing advanced in silico techniques, researchers can predict the interactions of 2-Ethyl-5-phenyl-1,3-benzoxazole analogues with specific biological targets, thereby guiding synthetic efforts toward molecules with higher efficacy and selectivity.

Molecular docking studies are a cornerstone of this integrated approach. For instance, computational analyses have been successfully used to identify the binding interactions between benzoxazole hybrids and enzyme active sites, such as urease and the DprE1 enzyme involved in tuberculosis. nih.govtandfonline.com This methodology allows for the rational design of inhibitors by predicting how modifications to the 2-ethyl or 5-phenyl groups of the core scaffold might enhance binding affinity. Similarly, docking studies have been instrumental in identifying 2-arylbenzoxazoles as potential antagonists for the adenosine (B11128) A2A receptor, a target for neurodegenerative diseases. nih.gov This suggests a pathway for designing derivatives of this compound for neurological applications.

Furthermore, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can elucidate the key structural features required for a desired biological effect. By analyzing datasets of known active and inactive benzoxazole compounds, these models can guide the synthesis of new derivatives of this compound with a higher probability of success, saving significant time and resources in the drug discovery pipeline. mdpi.comnih.gov

Development of Novel Hybrid Benzoxazole Scaffolds with Enhanced Biological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool for creating novel therapeutic agents with improved or multi-target activity. The this compound scaffold is an ideal platform for the development of such hybrid molecules.

Researchers have successfully synthesized and evaluated a variety of benzoxazole hybrids with significant biological activities. Examples include:

Triazole-Benzoxazole Hybrids: Novel hybrids incorporating a 1,2,3-triazole ring have shown potent inhibitory activity against E. coli DNA gyrase B and the DprE1 enzyme, highlighting their potential as antimicrobial and anti-tuberculosis agents. tandfonline.comresearchgate.net

Oxadiazole-Benzoxazole Hybrids: The combination of benzoxazole and oxadiazole moieties has led to the development of effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com

Schiff Base-Benzoxazole Hybrids: Bis-benzoxazole derivatives incorporating bis-Schiff base linkers have also been identified as promising candidates for the treatment of Alzheimer's by targeting cholinesterase enzymes. tandfonline.com

Triazinoindole-Benzoxazole Hybrids: These hybrid structures have been found to be potent urease inhibitors, which could be beneficial in treating infections caused by ureolytic bacteria. nih.gov

These successes pave the way for creating novel hybrids based on the this compound core, potentially leading to compounds with enhanced efficacy or novel mechanisms of action against a range of diseases.

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The benzoxazole nucleus is associated with an exceptionally broad spectrum of biological activities, suggesting that the therapeutic potential of this compound is far from fully explored. najah.eduresearchgate.net While some derivatives have been investigated for antimicrobial and anticancer properties, numerous other pharmacological avenues remain to be investigated. smolecule.com

Future research should focus on screening this compound and its derivatives against a diverse array of biological targets. Based on the activities reported for other benzoxazole compounds, potential therapeutic areas for exploration include:

Antiviral Activity: Certain benzoxazole derivatives have shown promise as antiviral agents, including activity against HIV-1. researchgate.netd-nb.info

Anti-inflammatory and Analgesic Effects: The scaffold is known to be a constituent of compounds with anti-inflammatory and analgesic properties, possibly through the inhibition of enzymes like cyclooxygenase (COX). mdpi.comresearchgate.net

Neuroprotective Roles: Beyond Alzheimer's disease, benzoxazoles have been investigated as melatonin (B1676174) receptor agonists and for their potential in treating other neurodegenerative conditions. mdpi.comresearchgate.net

Enzyme Inhibition: The structural similarity of benzoxazoles to natural nucleotides allows them to interact with various enzymes. d-nb.info Targets such as topoisomerases (implicated in cancer) and tyrosinase could be explored. d-nb.info

Systematic screening of a library of this compound derivatives against different cell lines and enzyme assays could uncover novel and potent biological activities, opening up new therapeutic applications.

Advancements in Sustainable Production and Derivatization Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. Future research on this compound will undoubtedly focus on developing more sustainable, efficient, and environmentally friendly methods for its production and derivatization.

Traditional methods for synthesizing benzoxazoles often require harsh conditions, such as high temperatures or the use of strong acids. amazonaws.comacs.org Modern advancements offer cleaner alternatives:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields for the synthesis of benzoxazole derivatives. nih.gov

Novel Catalytic Systems: The use of reusable and eco-friendly catalysts is a key area of development. Examples include the use of samarium triflate in aqueous media, recyclable copper(II) ferrite (B1171679) nanoparticles, TiO2–ZrO2, and nickel-supported silica (B1680970). amazonaws.comnih.govorganic-chemistry.orgrsc.org

Green Solvents and Solvent-Free Reactions: Replacing volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact of the synthesis. nih.govrsc.orgresearchgate.net

One-Pot Syntheses: Developing one-pot procedures where multiple reaction steps are carried out in the same vessel improves efficiency and reduces waste. amazonaws.com

These sustainable methodologies not only make the production of this compound more economical and environmentally benign but also facilitate the rapid synthesis of diverse libraries of derivatives for biological screening. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Ethyl-5-phenyl-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves cyclization of 2-aminophenol derivatives with ethyl-substituted carbonyl compounds. For example, polyphosphoric acid (PPA) at 150°C facilitates dehydration between 2-amino-5-nitrophenol and toluic acid, yielding 69% after recrystallization . Alternative methods include microwave-assisted synthesis, which reduces reaction times and improves efficiency. For instance, benzoxazole derivatives have been synthesized using microwave irradiation with catalysts like nano-ZnO, achieving yields >80% under solvent-free conditions . Key factors affecting yield include catalyst choice (e.g., MTAMO vs. traditional acids), solvent polarity, and temperature control during cyclization .

Q. Which spectroscopic techniques are most effective for characterizing benzoxazole derivatives?

- Methodological Answer: A combination of 1H/13C NMR , FT-IR , and X-ray crystallography is critical. NMR confirms substituent positions and purity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for phenyl groups) . IR identifies functional groups like C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) . Single-crystal X-ray diffraction (using SHELXL for refinement) resolves molecular geometry and π-conjugation effects, as seen in the near-coplanar arrangement of benzoxazole and phenyl rings (dihedral angle: 6.7°) . Mass spectrometry further validates molecular weight .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer: HPLC with UV detection (λ = 254 nm) and melting point analysis are standard. For example, derivatives with nitro groups show sharp melting points (e.g., 437 K for 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) . Elemental analysis (C, H, N) should match theoretical values within ±0.3%. Recrystallization in ethanol or DMF removes impurities, as demonstrated in studies achieving >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel benzoxazole derivatives?

- Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, NMR signals may split due to keto-enol tautomerism in solution. To address this:

Q. What strategies optimize the cyclization step in benzoxazole synthesis under varying catalytic conditions?

- Methodological Answer: Catalyst selection is pivotal. Polyphosphoric acid (PPA) at 150°C achieves high yields (69%) but requires post-reaction neutralization . Nano-ZnO under microwave irradiation offers greener alternatives with shorter reaction times (<30 min) and easier recovery . For acid-sensitive substrates, MTAMO (mesoporous titania-alumina mixed oxide) provides milder conditions (80°C, ethanol solvent) with comparable yields (75–85%) . Optimization should balance temperature, catalyst loading (5–10 mol%), and solvent polarity (DMF > ethanol > water) .

Q. How does computational docking aid in predicting the biological activity of benzoxazole derivatives?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions between benzoxazole scaffolds and target proteins. For example:

- Antimicrobial activity : Docking into E. coli DNA gyrase (PDB: 1KZN) identifies hydrogen bonds with Arg136 and hydrophobic interactions with Val167, correlating with MIC values (e.g., 9c derivative: MIC = 12.5 µg/mL) .

- Anticancer potential : Simulations with Bcl-2 proteins predict binding affinities (ΔG < −8 kcal/mol) for apoptosis induction .

- Validation via QSAR models links electronic parameters (HOMO-LUMO gap, logP) to experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products